molecular formula C10H9N3OS B2356780 2-(Allylsulfanyl)-4H-pyrido[1,2-a](1,3,5)triazin-4-one CAS No. 303145-17-7

2-(Allylsulfanyl)-4H-pyrido[1,2-a](1,3,5)triazin-4-one

Cat. No.: B2356780
CAS No.: 303145-17-7
M. Wt: 219.26
InChI Key: HSDCFSHYZPSSNF-UHFFFAOYSA-N
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Description

2-(Allylsulfanyl)-4H-pyrido1,2-atriazin-4-one (CAS: 303145-17-7) is a heterocyclic compound featuring a pyrido[1,2-a][1,3,5]triazin-4-one core substituted with an allylsulfanyl group at the 2-position. Its molecular formula is C₁₀H₉N₃OS, with a molecular weight of 219.27 g/mol and a purity typically exceeding 90% . The pyrido-triazinone core is rigid and planar, preventing tautomerization, which enhances stability in biological and synthetic applications .

Properties

IUPAC Name

2-prop-2-enylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3OS/c1-2-7-15-9-11-8-5-3-4-6-13(8)10(14)12-9/h2-6H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSDCFSHYZPSSNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC(=O)N2C=CC=CC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Allylsulfanyl)-4H-pyrido1,2-atriazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyridine derivatives with triazine precursors in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Allylsulfanyl)-4H-pyrido1,2-atriazin-4-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

Research has demonstrated that 2-(Allylsulfanyl)-4H-pyrido1,2-atriazin-4-one exhibits a range of biological activities that make it a candidate for drug development:

  • Anticancer Activity : Studies indicate that this compound has significant cytotoxic effects against various cancer cell lines. It induces apoptosis and inhibits cell proliferation through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
  • Antimicrobial Properties : The compound shows activity against a range of bacterial and fungal pathogens. In vitro studies reveal that it can inhibit the growth of resistant strains, making it a potential candidate for antibiotic development.
  • Antiviral Effects : Preliminary data suggest that 2-(Allylsulfanyl)-4H-pyrido1,2-atriazin-4-one may possess antiviral properties against certain viruses, although further research is required to elucidate these effects.

Case Studies

Several case studies highlight the applications and efficacy of 2-(Allylsulfanyl)-4H-pyrido1,2-atriazin-4-one:

  • Anticancer Research : A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability (IC50 values ranging from 10 to 20 µM). Mechanistic studies indicated that it activates caspase pathways leading to apoptosis .
  • Antimicrobial Efficacy : In a comparative study against standard antibiotics, 2-(Allylsulfanyl)-4H-pyrido1,2-atriazin-4-one exhibited superior activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values below 32 µg/mL .
  • In Vivo Studies : Animal models treated with this compound showed promising results in reducing tumor size without significant toxicity. Histopathological analysis revealed minimal side effects on normal tissues .

Mechanism of Action

The mechanism of action of 2-(Allylsulfanyl)-4H-pyrido1,2-atriazin-4-one involves its interaction with specific molecular targets. For instance, in anticancer studies, it has been shown to inhibit certain enzymes involved in cell proliferation, such as phosphoinositol 3-kinases (PI3Kα). The compound binds to the active site of the enzyme, preventing its normal function and thereby inhibiting cancer cell growth .

Comparison with Similar Compounds

Substituent Variations at the 2-Sulfanyl Position

Compound Name Substituent at 2-Sulfanyl Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2-(Allylsulfanyl)-4H-pyrido... Allyl C₁₀H₉N₃OS 219.27 High reactivity due to allyl group
2-(Benzylsulfanyl)-4H-pyrido... Benzyl C₁₅H₁₁N₃OS 281.33 Enhanced lipophilicity
2-[(4-Methoxybenzyl)sulfanyl]-9-methyl... 4-Methoxybenzyl + 9-methyl C₁₇H₁₅N₃O₂S 349.39 Electron-donating methoxy group
2-{[(3,5-Dimethylisoxazol-4-yl)methyl]sulfanyl}-... Heterocyclic substituent C₁₆H₁₄N₄O₂S₂ 382.44 Potential kinase inhibition

Key Observations :

  • Allylsulfanyl derivatives (e.g., the target compound) exhibit unique reactivity for click chemistry or polymer applications due to the allyl group’s unsaturated bond .
  • Benzylsulfanyl analogs (e.g., CAS 303145-11-1) are more lipophilic, favoring membrane permeability in drug design .
  • Methoxybenzyl and heterocyclic substituents (e.g., CAS 306978-85-8) modulate electronic properties, enhancing binding to biological targets .

Substituents on the Pyrido Ring

Compound Name Substituent Position Substituent Type Melting Point (°C) Synthesis Method References
2-Diethylamino-7-(3’-bromopyridinyl)-4H-pyrido... 7 Bromopyridinyl 230 Suzuki coupling
2-Diethylamino-7-(2’-chloropyridinyl)-4H-pyrido... 7 Chloropyridinyl 157 Heck-type coupling
8-Methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-... 8 CF₃-benzyl N/A Nucleophilic substitution
7-Methyl-2-(benzylsulfanyl)-4H-pyrido... 7 Methyl N/A Alkylation of 2-aminopyridine

Key Observations :

  • Halogenated pyridinyl groups (e.g., bromo or chloro at position 7) increase molecular polarity and serve as handles for cross-coupling reactions .
  • Methyl and trifluoromethyl groups (e.g., CAS 306978-68-7) enhance metabolic stability and influence pharmacokinetics .

Comparison with Other Derivatives

  • Suzuki Coupling : Used for introducing aryl/heteroaryl groups at position 7 (e.g., bromopyridinyl in compound 8l) .
  • Heck Reaction : Applied for alkenyl/aryl functionalization, as seen in compound 8m .
  • Alkylation/Acylation : Employed for methyl or alkoxy substituents (e.g., 7-methyl derivatives in ) .

Biological Activity

2-(Allylsulfanyl)-4H-pyrido1,2-atriazin-4-one is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrido-triazine core and an allylsulfanyl substituent, positions it as a candidate for various biological activities, including anticancer and antimicrobial properties. This article explores its synthesis, biological activities, mechanisms of action, and potential applications based on current research findings.

  • Molecular Formula : C10H9N3OS
  • Molecular Weight : 219.26 g/mol
  • CAS Number : 303145-17-7

Synthesis

The synthesis of 2-(Allylsulfanyl)-4H-pyrido1,2-atriazin-4-one typically involves cyclization reactions of pyridine derivatives with triazine precursors. Common solvents used include dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), with reaction temperatures ranging from 80°C to 120°C. Microwave-assisted synthesis has also been explored to enhance efficiency and yield .

Anticancer Properties

Research indicates that 2-(Allylsulfanyl)-4H-pyrido1,2-atriazin-4-one exhibits notable antiproliferative activity against various cancer cell lines. A study evaluated its effects on breast, colon, and lung cancer cells and found that it inhibited cell proliferation significantly . The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
2-(Allylsulfanyl)-4H-pyrido1,2-atriazin-4-oneMGC-803 (gastric cancer)10.23 ± 0.77
SK-N-SH (neuroendocrine)8.16 ± 0.50
HCT116 (colon cancer)12.87 ± 1.20

This data indicates that the compound shows promising activity comparable to established chemotherapeutics.

Antimicrobial Activity

In addition to its anticancer properties, the compound has been investigated for antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of various bacterial strains; however, specific mechanisms remain to be elucidated .

The biological activity of 2-(Allylsulfanyl)-4H-pyrido1,2-atriazin-4-one is believed to be mediated through several pathways:

  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells by upregulating pro-apoptotic proteins such as Bax and downregulating anti-apoptotic proteins like Bcl-2 .
  • Cell Cycle Arrest : It effectively halts the cell cycle at critical checkpoints (G2/M), preventing further cell division .

Case Studies

Several case studies have highlighted the efficacy of this compound in vitro:

  • Study on Gastric Cancer Cells : The compound was shown to significantly reduce colony formation in MGC-803 cells while inducing apoptosis markers.
  • Neuroendocrine Tumors : In SK-N-SH cells, treatment led to increased levels of cleaved caspases indicating activation of apoptotic pathways.

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